L-LEUCINE (D10)
Description
Contextualization of L-Leucine as a Branched-Chain Amino Acid in Fundamental Cellular Biology.
L-leucine is an essential branched-chain amino acid (BCAA), meaning it cannot be synthesized by the human body and must be obtained through diet from protein-rich foods like meats, dairy products, and legumes. wikipedia.orgebi.ac.uk Beyond its basic role as a building block for protein synthesis, L-leucine is a key regulator of several fundamental cellular processes. frontiersin.orgmdpi.com
It is particularly recognized for its potent stimulation of muscle protein synthesis, a process crucial for growth, repair, and maintenance of muscle tissue. frontiersin.orgartgerecht.commindbodygreen.com This effect is primarily mediated through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. frontiersin.orgresearchgate.netmedchemexpress.com The mTOR pathway is a central regulator of cell growth, proliferation, and survival. frontiersin.org Leucine's activation of mTORC1, a complex within the mTOR pathway, initiates a cascade of events that ultimately leads to increased protein production. frontiersin.orgresearchgate.net
Furthermore, L-leucine is involved in other metabolic functions. It can be used as a source of energy, as its carbon skeleton can be metabolized to generate ATP. mdpi.com It also plays a role in glucose homeostasis and lipid metabolism. frontiersin.orgmdpi.com Studies have shown that leucine (B10760876) can influence insulin (B600854) signaling and fatty acid oxidation. frontiersin.orgmdpi.com The initial step in leucine metabolism is a reversible transamination reaction catalyzed by the branched-chain amino acid transaminase (BCAT) enzyme, which converts leucine to α-ketoisocaproate (KIC). mdpi.comportlandpress.com
Significance of Stable Isotope Labeling in Contemporary Biochemical Investigations.
Stable isotope labeling is a powerful technique used in biochemical and metabolic research to trace the fate of molecules within biological systems. metsol.comsilantes.com Unlike radioactive isotopes, stable isotopes are non-radioactive forms of atoms that contain extra neutrons, making them slightly heavier but chemically identical to their more common counterparts. metsol.comcreative-proteomics.com Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). metsol.comsymeres.com
The key advantage of stable isotope labeling is that it allows researchers to introduce "tagged" molecules into cells or organisms and track their journey through complex biochemical pathways without the risks associated with radioactivity. metsol.comcreative-proteomics.com This technique provides invaluable insights into:
Metabolic Flux Analysis: By introducing a labeled substrate, researchers can measure the rate at which metabolites flow through a metabolic network, providing a dynamic view of cellular metabolism. creative-proteomics.comnih.govnumberanalytics.com
Pathway Discovery: Tracing the labeled atoms can help identify novel metabolic pathways and connections between different biochemical processes. nih.gov
Protein and Metabolite Turnover: Stable isotope labeling enables the quantification of the synthesis and degradation rates of proteins and other biomolecules. ckisotopes.comtechnologynetworks.com
Quantitative Proteomics and Metabolomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use labeled amino acids to accurately quantify differences in protein abundance between different cell populations. creative-proteomics.comacs.org
The analysis of stable isotope-labeled compounds is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the labeled and unlabeled molecules based on their mass difference. silantes.comnih.gov
Rationale for Deuterated L-Leucine (L-Leucine (D10)) as a Specific Research Probe.
L-leucine (D10) is a form of L-leucine where ten hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. caymanchem.comcymitquimica.com This specific labeling makes it a highly valuable tool in a variety of research applications.
The primary rationale for using L-leucine (D10) stems from its utility as an internal standard and a tracer in mass spectrometry-based studies. caymanchem.comcymitquimica.com When analyzing biological samples, the presence of a known quantity of L-leucine (D10) allows for the precise quantification of its unlabeled counterpart, L-leucine. caymanchem.com Because L-leucine (D10) is chemically identical to L-leucine, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. cymitquimica.com
Furthermore, L-leucine (D10) is extensively used in metabolic research to study protein and peptide biosynthesis. nih.gov By introducing L-leucine (D10) into cell cultures or in vivo models, researchers can track its incorporation into newly synthesized proteins. nih.govnih.gov This allows for the measurement of protein synthesis rates under various conditions. For example, studies have used L-leucine (D10) to investigate the rate of insulin and gamma-lipotropin biosynthesis in neuroendocrine cell lines. nih.gov
The use of deuterated leucine also finds application in proteomics for the validation of mass spectral data. Peptides derived from proteins newly synthesized in the presence of L-leucine (D10) will exhibit a predictable mass shift, allowing them to be distinguished from pre-existing proteins. google.com This ability to differentiate between "old" and "new" protein populations is crucial for understanding the dynamics of the proteome.
Properties
Molecular Weight |
141.24 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation of L Leucine
Enzymatic Steps in L-Leucine Anabolism in Prokaryotic and Lower Eukaryotic Microorganisms
The biosynthesis of L-leucine shares its initial enzymatic steps with the synthesis of other branched-chain amino acids, L-valine and L-isoleucine, before branching off into a leucine-specific pathway. nih.gov This series of reactions is fundamental for organisms that cannot obtain these essential amino acids from their environment. uwindsor.ca
Acetolactate Synthase (ALS) Activity in Branched-Chain Amino Acid Synthesis
The first committed step in the biosynthesis of branched-chain amino acids is catalyzed by Acetolactate Synthase (ALS), also known as acetohydroxy acid synthase (AHAS). metwarebio.comwikipedia.org This enzyme is found in plants and microorganisms. wikipedia.org In the pathway leading to L-leucine and L-valine, ALS catalyzes the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate (B3167203). metwarebio.comunl.edu For the synthesis of L-isoleucine, ALS catalyzes the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate. unl.eduscirp.org ALS is a key regulatory point in the pathway and requires thiamine (B1217682) pyrophosphate (TPP), Mg2+, and flavin adenine (B156593) dinucleotide (FAD) as cofactors. unl.edu In bacteria such as E. coli, there are multiple isoforms of ALS, each with distinct regulatory properties. wikipedia.org
| Enzyme | Substrate(s) | Product | Organism Type |
| Acetolactate Synthase (ALS/AHAS) | 2x Pyruvate | 2-Acetolactate | Prokaryotes, Lower Eukaryotes, Plants |
| Acetolactate Synthase (ALS/AHAS) | Pyruvate + 2-Ketobutyrate | 2-Aceto-2-hydroxybutyrate | Prokaryotes, Lower Eukaryotes, Plants |
Acetohydroxy Acid Isomeroreductase (AHAIR) Function in Precursor Conversion
The second step in the common pathway involves the enzyme Acetohydroxy Acid Isomeroreductase (AHAIR), also known as ketol-acid reductoisomerase (KARI). ebi.ac.ukcaldic.com This enzyme catalyzes a two-step reaction: an alkyl migration followed by an NADPH-dependent reduction. ebi.ac.uk In the L-leucine and L-valine pathway, AHAIR converts 2-acetolactate into 2,3-dihydroxyisovalerate. metwarebio.comcaldic.com This reaction is crucial for the formation of the correct stereoisomer required for the subsequent steps. ebi.ac.uk The expression of the gene encoding AHAIR, ilvC, is often regulated in coordination with other genes in the branched-chain amino acid synthesis pathway. caldic.comnih.gov
| Enzyme | Substrate | Product | Cofactor |
| Acetohydroxy Acid Isomeroreductase (AHAIR/KARI) | 2-Acetolactate | 2,3-Dihydroxyisovalerate | NADPH |
| Acetohydroxy Acid Isomeroreductase (AHAIR/KARI) | 2-Aceto-2-hydroxybutyrate | 2,3-dihydroxy-3-methylvalerate | NADPH |
Dihydroxyacid Dehydratase (DHAD) Catalysis in Leucine (B10760876) Pathway
The third step is catalyzed by Dihydroxyacid Dehydratase (DHAD), which performs a dehydration reaction. nih.govwikipedia.org This enzyme converts 2,3-dihydroxyisovalerate into α-ketoisovalerate (also known as 2-ketoisovalerate). nih.govresearchgate.netgoogle.com α-Ketoisovalerate is a critical branch point metabolite; it can either be transaminated to form L-valine or enter the specific L-leucine biosynthetic pathway. nih.govoup.com DHAD is an iron-sulfur [Fe-S] cluster-containing enzyme, which makes it sensitive to certain stress conditions. researchgate.net Its activity is essential for the production of all three branched-chain amino acids. researchgate.netoup.com
| Enzyme | Substrate | Product | Key Feature |
| Dihydroxyacid Dehydratase (DHAD) | 2,3-Dihydroxyisovalerate | α-Ketoisovalerate | Contains an [Fe-S] cluster |
| Dihydroxyacid Dehydratase (DHAD) | 2,3-dihydroxy-3-methylvalerate | 2-keto-3-methylvalerate | Essential for Val, Ile, and Leu synthesis |
Isopropylmalate Isomerase (LEU1) and Beta-Isopropylmalate Dehydrogenase (LEU2) Activities
Following the formation of α-ketoisovalerate, the pathway commits to L-leucine synthesis. The first dedicated step is the conversion of α-ketoisovalerate and acetyl-CoA to α-isopropylmalate, catalyzed by α-isopropylmalate synthase. nih.gov Subsequently, Isopropylmalate Isomerase, encoded by the LEU1 gene in yeast, catalyzes the isomerization of α-isopropylmalate to β-isopropylmalate. portlandpress.comasm.org This is followed by the action of β-Isopropylmalate Dehydrogenase, the product of the LEU2 gene, which catalyzes the oxidative decarboxylation of β-isopropylmalate to form α-ketoisocaproate. portlandpress.comasm.org The final step is a transamination reaction that converts α-ketoisocaproate to L-leucine. portlandpress.com In fungi like Saccharomyces cerevisiae, the enzymes specific to the leucine pathway, LEU1 and LEU2, are located in the cytoplasm, while the earlier common pathway enzymes are primarily in the mitochondria. nih.govasm.org
| Enzyme (Yeast Gene) | Substrate | Product | Cellular Location (Yeast) |
| Isopropylmalate Isomerase (LEU1) | α-Isopropylmalate | β-Isopropylmalate | Cytoplasm |
| β-Isopropylmalate Dehydrogenase (LEU2) | β-Isopropylmalate | α-Ketoisocaproate | Cytoplasm |
Allosteric and Transcriptional Regulation of Key Biosynthetic Enzymes
The biosynthesis of L-leucine is tightly regulated at both the enzymatic and genetic levels to prevent the over-accumulation of the amino acid and to conserve cellular resources. nih.gov This regulation involves feedback inhibition of key enzymes and transcriptional control of the genes encoding these enzymes. ontosight.aipnas.org
Alpha-Isopropylmalate Synthase (LeuA1) Inhibition by L-Leucine and its Metabolites
The primary site of allosteric regulation in the L-leucine specific pathway is Alpha-Isopropylmalate Synthase (IPMS), encoded by the leuA gene in bacteria and LEU4 and LEU9 in yeast. nih.govasm.org This enzyme catalyzes the first committed step in leucine synthesis and is subject to feedback inhibition by the final product, L-leucine. google.comgoogle.com When L-leucine levels are high, it binds to a regulatory domain on the IPMS enzyme, causing a conformational change that reduces its catalytic activity. oup.comnih.gov This prevents the further conversion of α-ketoisovalerate into leucine precursors. In some organisms, such as the fungus Mortierella alpina, IPMS (LeuA1) is also strongly inhibited by the leucine catabolite α-ketoisocaproate. nih.govmdpi.com
In addition to allosteric inhibition, the expression of the genes involved in leucine biosynthesis is also regulated. In Saccharomyces cerevisiae, the transcription factor Leu3p plays a crucial role. ontosight.ai The activity of Leu3p is modulated by the intermediate metabolite α-isopropylmalate. portlandpress.comresearchgate.net When α-isopropylmalate is present, it binds to Leu3p, activating it to enhance the transcription of downstream genes like LEU1 and LEU2. nih.govresearchgate.netnih.gov This feed-forward mechanism ensures that once the pathway is initiated, the subsequent enzymes are synthesized to complete the production of leucine. researchgate.net In the absence of α-isopropylmalate, Leu3p can act as a repressor for some genes. researchgate.net
| Regulatory Mechanism | Enzyme | Effector Molecule | Effect |
| Allosteric Feedback Inhibition | Alpha-Isopropylmalate Synthase (IPMS/LeuA1) | L-Leucine | Inhibition of enzyme activity |
| Allosteric Feedback Inhibition | Alpha-Isopropylmalate Synthase (LeuA1) | α-Ketoisocaproate | Inhibition of enzyme activity |
| Transcriptional Activation | LEU1, LEU2 | α-Isopropylmalate (via Leu3p) | Increased gene expression |
Genetic Regulation of L-Leucine Biosynthesis in Model Organisms
The genetic regulation of L-leucine biosynthesis is a tightly controlled process, ensuring that the cell produces this essential amino acid only when needed, thus conserving energy and resources. Model organisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have been instrumental in elucidating these complex regulatory networks.
In Escherichia coli , the genes responsible for L-leucine biosynthesis (leuA, leuB, leuC, leuD) are organized into a single operon, the leu operon. nih.govnih.gov This organization allows for coordinated expression of all the enzymes in the pathway. The primary mechanism of regulation for the leu operon is transcriptional attenuation. nih.gov This process involves a leader sequence in the mRNA that can form different secondary structures depending on the availability of charged leucyl-tRNA. When L-leucine is abundant, the ribosome quickly translates the leader peptide, leading to the formation of a terminator hairpin structure that halts transcription. Conversely, when L-leucine is scarce, the ribosome stalls at the leucine codons in the leader sequence, allowing an anti-terminator structure to form, which permits transcription of the downstream structural genes. nih.gov
Another layer of regulation in E. coli involves the Leucine-responsive regulatory protein (Lrp). asm.orgasm.org Lrp is a global regulator that senses the intracellular concentration of L-leucine and modulates the expression of numerous genes, including those involved in amino acid metabolism. asm.org It can act as both an activator and a repressor, and its effect on gene expression can be modulated by the presence of L-leucine. asm.org For instance, Lrp controls the ilvIH operon, which is involved in the biosynthesis of branched-chain amino acids. asm.org A mutation in the rblA gene, which is believed to encode a regulator of a global response to leucine, has been shown to affect the expression of several leucine-dependent metabolic operons. nih.gov
In the yeast Saccharomyces cerevisiae , the regulation of L-leucine biosynthesis is more dispersed, with the LEU genes located on different chromosomes. asm.org Despite their scattered arrangement, their expression is coordinately regulated, primarily at the transcriptional level. asm.orgoup.com A key player in this regulation is the transcription factor Leu3p. ontosight.aioup.comyeastgenome.org Leu3p is a zinc-finger protein that binds to a specific DNA sequence, known as the upstream activating sequence for leucine (UASLEU), found in the promoter regions of its target genes. oup.comnih.gov
The activity of Leu3p is allosterically regulated by α-isopropylmalate (α-IPM), an intermediate in the leucine biosynthetic pathway. asm.orgmdpi.com In the absence of α-IPM, Leu3p acts as a transcriptional repressor. asm.orgyeastgenome.org However, when α-IPM is present, it binds to Leu3p, causing a conformational change that unmasks the activation domain, turning Leu3p into a potent transcriptional activator. asm.orgoup.comyeastgenome.org This mechanism ensures that the genes for leucine biosynthesis are only switched on when the pathway is active and its intermediate is available. Genes regulated by Leu3p include LEU1, LEU2, LEU4, ILV2, and ILV5. oup.comoup.com The expression of LEU3 itself is under the control of the general amino acid control system, mediated by the transcription factor Gcn4p. oup.com
In the oleaginous yeast Yarrowia lipolytica , the leucine biosynthetic genes are also regulated by a Leu3-like transcription factor. asm.org The expression of these genes is repressed when the intermediate α-isopropylmalate is depleted, which can occur under conditions of nitrogen limitation combined with the overexpression of diacylglycerol acyltransferase (DGA1), leading to high lipid accumulation. asm.org
Table 1: Key Regulatory Genes in L-Leucine Biosynthesis in Model Organisms
| Gene/Regulator | Organism | Function | Mechanism of Action | Target Genes |
| leu operon (leuABCD) | Escherichia coli | Encodes enzymes for L-leucine biosynthesis. | Coordinated expression through an operon structure. nih.govnih.gov | leuA, leuB, leuC, leuD |
| Transcriptional Attenuation | Escherichia coli | Primary regulation of the leu operon. | Formation of terminator or anti-terminator hairpin structures in mRNA leader sequence based on leucyl-tRNA availability. nih.gov | leu operon |
| Lrp | Escherichia coli | Global regulator sensing L-leucine levels. | Binds to DNA to activate or repress transcription, with its effect modulated by L-leucine. asm.org | ilvIH operon and others |
| rblA | Escherichia coli | Putative regulator of a global response to leucine. | Alters expression of L-leucine-dependent metabolic operons. nih.gov | Multiple metabolic operons |
| Leu3p | Saccharomyces cerevisiae | Transcription factor. | Binds to UASLEU; acts as a repressor in the absence of α-IPM and an activator in its presence. asm.orgoup.comyeastgenome.org | LEU1, LEU2, LEU4, ILV2, ILV5 oup.comoup.com |
| Gcn4p | Saccharomyces cerevisiae | General amino acid control transcription factor. | Regulates the expression of LEU3. oup.com | LEU3 |
| Leu3-like factor | Yarrowia lipolytica | Transcription factor. | Regulates leucine biosynthetic genes in response to α-isopropylmalate levels. asm.org | Leucine biosynthetic genes |
Evolutionary Aspects of L-Leucine Biosynthetic Pathways Across Biological Domains
The biosynthesis of L-leucine is an ancient and conserved pathway found in prokaryotes, archaea, fungi, and plants. plos.org However, comparative genomic and phylogenetic analyses have revealed fascinating evolutionary dynamics, including instances of gene duplication, horizontal gene transfer, and recruitment of pathway enzymes for other metabolic functions.
The core set of genes for leucine biosynthesis is largely conserved across different domains of life. In many bacteria, such as E. coli and the aphid endosymbiont Buchnera aphidicola, the leucine biosynthesis genes are organized in an operon (leuABCD), suggesting a strong selective pressure to maintain coordinated regulation. nih.govsci-hub.se The gene order within this operon can, however, vary between different bacterial lineages. sci-hub.se
In fungi, the evolutionary history of the leucine biosynthesis pathway appears to be more complex. While most enzymes in the pathway show a typical fungal evolutionary lineage, the gene encoding the first enzyme, α-isopropylmalate synthase (leuA), has a distinct evolutionary origin in some fungal groups. plos.org Phylogenetic studies have shown that in zygomycete and chytrid fungi, the leuA gene is more closely related to homologs from plants and photosynthetic bacteria than to those from ascomycete and basidiomycete fungi. plos.org This suggests a horizontal gene transfer event may have occurred, leading to two different origins for this key enzyme within the fungal kingdom. plos.org
Furthermore, gene duplication has played a significant role in the evolution of this pathway in some fungi. For example, in Saccharomyces cerevisiae, there are two genes encoding α-isopropylmalate synthase (LEU4 and LEU9) and two genes for the branched-chain amino acid aminotransferase (BAT1 and BAT2). asm.orgmdpi.comasm.org Similarly, the filamentous fungus Aspergillus nidulans possesses two genes for β-isopropylmalate dehydrogenase and six genes for the branched-chain amino acid aminotransferase. asm.org These duplications can lead to sub-functionalization or neo-functionalization, where the duplicated genes acquire new roles or are expressed in different cellular compartments or under different conditions.
A compelling example of evolutionary recruitment from the leucine biosynthesis pathway is the origin of the methionine chain-elongation pathway required for the synthesis of aliphatic glucosinolates in plants of the Brassicaceae family. oup.comresearchgate.netsemanticscholar.org This pathway utilizes enzymes that are homologous to those in leucine biosynthesis. oup.com For instance, methylthioalkylmalate synthases (MAMs) involved in glucosinolate synthesis are evolutionarily related to isopropylmalate synthases (IPMSs) from the leucine pathway. oup.com The functional divergence of these enzymes has been linked to specific amino acid substitutions that alter their substrate specificity. semanticscholar.org This evolutionary relationship highlights how existing metabolic pathways can be co-opted and modified to create novel metabolic capabilities.
Comparative genomics of industrial strains of Corynebacterium glutamicum used for L-leucine production has also provided insights into the genetic changes that can enhance flux through the pathway. nih.govnih.gov These studies have identified mutations in key enzyme-coding genes and variations in gene copy number, such as an additional copy of the lrp and brnFE genes (involved in leucine export) in a high-producing strain, that contribute to increased L-leucine yields. nih.gov
Table 2: Evolutionary Events in the L-Leucine Biosynthesis Pathway
| Evolutionary Event | Organism(s) | Description | Consequence |
| Horizontal Gene Transfer | Zygomycete and Chytrid Fungi | The leuA gene encoding α-isopropylmalate synthase appears to have been acquired from plants or photosynthetic bacteria. plos.org | Two distinct evolutionary origins of leuA within the fungal kingdom. plos.org |
| Gene Duplication | Saccharomyces cerevisiae, Aspergillus nidulans | Duplication of genes encoding enzymes such as α-isopropylmalate synthase, β-isopropylmalate dehydrogenase, and branched-chain amino acid aminotransferase. asm.orgasm.org | Potential for sub-functionalization, neo-functionalization, and differential regulation of the pathway. |
| Pathway Recruitment | Brassicaceae (Plants) | Enzymes from the leucine biosynthesis pathway were recruited for the methionine chain-elongation pathway to produce glucosinolates. oup.comresearchgate.netsemanticscholar.org | Evolution of a novel specialized metabolic pathway from a primary metabolic pathway. |
| Operon Organization | Bacteria (e.g., E. coli, Buchnera aphidicola) | Leucine biosynthesis genes are often found in a leuABCD operon. nih.govsci-hub.se | Coordinated expression and tight regulation of the biosynthetic pathway. |
| Directed Evolution (Industrial Strains) | Corynebacterium glutamicum | Mutations and gene copy number variations in key biosynthetic and export genes. nih.govnih.gov | Enhanced production of L-leucine for industrial applications. |
Catabolic Pathways and Metabolic Intermediates of L Leucine
Branched-Chain Amino Acid Transaminase (BCAT) Mediated Deamination
The initial and reversible step in L-leucine catabolism is its deamination, a reaction catalyzed by the enzyme branched-chain amino acid transaminase (BCAT). mdpi.comwikipedia.orgbmrservice.comnih.gov This process involves the transfer of the amino group from L-leucine to α-ketoglutarate, resulting in the formation of glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). wikipedia.orgnih.govwikipedia.org
Cytosolic (BCATc) and Mitochondrial (BCATm) Isoform Specificity
The BCAT enzyme exists in two primary isoforms with distinct subcellular localizations and tissue distribution: a cytosolic form (BCATc) and a mitochondrial form (BCATm). mdpi.comwikipedia.orgnih.gov BCATc is predominantly found in the brain and nervous tissue. mdpi.comnih.gov In contrast, BCATm is widely expressed in most tissues, including skeletal muscle, white adipose tissue, and the pancreas, but is notably absent from the liver. mdpi.comguidetopharmacology.org This tissue-specific expression allows BCAAs like leucine (B10760876) to bypass significant hepatic metabolism after intestinal absorption and become available to peripheral tissues. mdpi.comresearchgate.net
Formation of Alpha-Ketoisocaproate (KIC) as a Key Intermediate
The deamination of L-leucine by BCAT results in the formation of alpha-ketoisocaproate (α-KIC), also known as 4-methyl-2-oxovaleric acid. mdpi.comwikipedia.orgbmrservice.comwikipedia.orgdiabetesjournals.org This α-keto acid is a crucial metabolic intermediate in the leucine degradation pathway. wikipedia.org The formation of KIC is a pivotal step, as it can be either further catabolized or, in some cases, reaminated back to leucine. nih.gov The intracellular production of KIC from leucine and its subsequent release into circulation allows it to be used as an indicator of intracellular leucine metabolism. nih.gov
Branched-Chain Alpha-Ketoacid Dehydrogenase Complex (BCKDC) Decarboxylation
Following its formation, α-KIC undergoes an irreversible oxidative decarboxylation catalyzed by the mitochondrial enzyme complex known as the branched-chain α-ketoacid dehydrogenase complex (BCKDC). wikipedia.orgbmrservice.comdiabetesjournals.orgwikipedia.org This multi-subunit complex is a key regulatory point in BCAA catabolism. wikipedia.orgpnas.orgscilit.com The reaction converts α-KIC into isovaleryl-CoA, releasing carbon dioxide and producing NADH. wikipedia.orgmdpi.com The BCKDC is a member of the α-ketoacid dehydrogenase complex family, which also includes the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes that are central to the Krebs cycle. bmrservice.comwikipedia.org
Downstream Conversion to Acetyl-CoA and Acetoacetate (B1235776)
Isovaleryl-CoA, the product of the BCKDC reaction, enters a series of further enzymatic steps. wikipedia.orgnih.govnih.gov It is first dehydrogenated to form 3-methylcrotonyl-CoA. nih.govnih.govresearchgate.net This is followed by a carboxylation step to yield 3-methylglutaconyl-CoA, which is then hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.govresearchgate.net Finally, HMG-CoA is cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate. wikipedia.orgresearchgate.net Because the end products of its catabolism are acetyl-CoA and the ketone body acetoacetate, L-leucine is classified as an exclusively ketogenic amino acid. wikipedia.orgontosight.aibiocrates.comebi.ac.uk
Alternative Catabolic Routes: The Beta-Leucine Pathway
While the primary catabolic pathway for L-leucine is well-established, a minor alternative route known as the beta-leucine pathway also exists. wikipedia.org In this pathway, L-leucine is converted to β-leucine by the enzyme leucine 2,3-aminomutase. wikipedia.orgwikipedia.org This pathway accounts for less than 5% of L-leucine metabolism in most tissues, with the notable exception of the testes, where it can account for approximately 33%. wikipedia.orgwikipedia.org Following its formation, β-leucine is further metabolized to β-ketoisocaproate (β-KIC), β-ketoisocaproyl-CoA, and ultimately acetyl-CoA through a series of reactions that are not yet fully characterized. wikipedia.orgwikipedia.org
Interactions of L-Leucine Metabolism with Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle)
The catabolism of L-leucine is intricately linked with central carbon metabolism, particularly the tricarboxylic acid (TCA) or Krebs cycle. The final products of leucine breakdown, acetyl-CoA and acetoacetate, can directly enter the TCA cycle for energy production. researchgate.netontosight.aibiocrates.com Acetyl-CoA can condense with oxaloacetate to form citrate, initiating the cycle. elifesciences.org Furthermore, the initial transamination step of leucine catabolism involves α-ketoglutarate, a key intermediate of the TCA cycle, and produces glutamate. wikipedia.orgresearchgate.net This interplay highlights how leucine metabolism can influence the pool of TCA cycle intermediates and contribute to cellular energy status. diabetesjournals.orgelifesciences.org In certain conditions, the increased oxidation of BCAAs can lead to an abundance of metabolites in the Krebs cycle, potentially causing mitochondrial stress. nih.gov
Molecular Mechanisms and Signaling Pathways Orchestrated by L Leucine
Activation of Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1)
The activation of mTORC1 by L-Leucine is a multifaceted process that involves its translocation to the lysosomal surface, where it can be stimulated by various growth factors and other amino acids. frontiersin.orgmdpi.com This localization is a critical step for its subsequent activation. elifesciences.org The presence of amino acids, particularly L-Leucine, prompts the movement of mTORC1 to the lysosomal membrane. imrpress.com
Leucine (B10760876) Sensing via Leucyl-tRNA Synthetase (LARS1) and Sestrin 2 (SESN2)
The cell employs specific sensor proteins to detect intracellular L-Leucine levels and relay this information to the mTORC1 pathway. Two key cytosolic sensors have been identified: Leucyl-tRNA synthetase (LARS1) and Sestrin 2 (SESN2). nih.govpreprints.orgfrontiersin.org
LARS1, an enzyme crucial for protein synthesis, also functions as a direct L-Leucine sensor for mTORC1 activation. researchgate.net In the presence of L-Leucine, LARS1 binds directly to Rag GTPases and acts as a GTPase-activating protein (GAP) for RagD. researchgate.netpnas.org This interaction is a critical "ON" switch for the Rag GTPase cycle, initiating the cascade that leads to mTORC1 activation. pnas.org
Sestrin2, on the other hand, acts as a negative regulator of mTORC1 signaling in the absence of L-Leucine. elifesciences.org It binds to and inhibits GATOR2, which in turn allows GATOR1 to inhibit RagB. nih.govpreprints.org When L-Leucine binds to Sestrin2, this inhibition is relieved, allowing for mTORC1 activation. researchgate.net Thus, Sestrin2 functions as an "OFF" switch that is released upon L-Leucine binding. pnas.org
| Sensor | Mechanism of Action | Role in mTORC1 Signaling |
| LARS1 | Directly binds L-Leucine and functions as a GAP for RagD. researchgate.netpnas.org | Acts as an "ON" switch, initiating the Rag GTPase cycle for mTORC1 activation. pnas.org |
| Sestrin2 | Binds L-Leucine, leading to its dissociation from GATOR2. elifesciences.orgresearchgate.net | Acts as an "OFF" switch; its inhibition of mTORC1 is relieved by L-Leucine. pnas.org |
Lysosomal Localization and Amino Acid Sensing by mTORC1
The lysosome serves as a critical signaling hub for mTORC1 activation. imrpress.commdpi.com The translocation of mTORC1 to the lysosomal surface is an obligatory step for its activation by amino acids. elifesciences.org This process is dynamic, occurring within minutes of amino acid stimulation. elifesciences.org The Ragulator complex, a protein scaffold residing on the lysosomal membrane, is responsible for anchoring the Rag GTPases to this location. mdpi.comd-nb.info
In addition to cytosolic sensing, an "inside-out" mechanism has been proposed, where amino acids within the lysosomal lumen are sensed by the vacuolar H+-ATPase (v-ATPase), which then transmits a signal to the Ragulator-Rag complex on the lysosomal surface. elifesciences.orgd-nb.info This suggests that mTORC1 can sense amino acid availability from both the cytosol and the lysosomal lumen. d-nb.info
Regulation of Protein Synthesis and Translational Control
| Effector | Role in Protein Synthesis | Regulation by L-Leucine/mTORC1 |
| S6K1 | A kinase that phosphorylates components of the translational machinery. frontiersin.org | Activated via phosphorylation by mTORC1 in a leucine-dependent manner. nih.govnih.gov |
| rpS6 | A component of the 40S ribosomal subunit. | Phosphorylated by S6K1, leading to enhanced translation of TOP mRNAs. scielo.brresearchgate.net |
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1) De-repression
Another critical target of mTORC1 is the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgscielo.br In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), a key protein that recognizes the 5' cap structure of mRNAs. physiology.orgwikipedia.org This binding prevents the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. physiology.orgscielo.br
Upon activation, mTORC1 phosphorylates 4E-BP1 at multiple sites. life-science-alliance.orgsdbonline.org This hyperphosphorylation causes 4E-BP1 to dissociate from eIF4E. wikipedia.orgscielo.br The released eIF4E is then free to bind to eIF4G and form the active eIF4F complex, leading to the initiation of mRNA translation. researchgate.netphysiology.org Therefore, L-Leucine, through mTORC1, effectively removes the inhibitory brake on protein synthesis imposed by 4E-BP1.
| Component | Function in Translation Initiation | Regulation by L-Leucine/mTORC1 |
| 4E-BP1 | A translational repressor that binds to and sequesters eIF4E. physiology.orgwikipedia.org | Phosphorylated by mTORC1, leading to its release from eIF4E. wikipedia.orgscielo.br |
| eIF4E | A cap-binding protein essential for the initiation of translation. physiology.org | Becomes available to form the eIF4F complex upon 4E-BP1 phosphorylation. researchgate.net |
| eIF4F complex | A multi-protein complex that recruits the ribosome to the mRNA. physiology.org | Its assembly is promoted by the de-repression of eIF4E. scielo.br |
mTOR-Independent Mechanisms of Translational Regulation
While the role of L-Leucine in activating the mammalian target of rapamycin (mTOR) pathway is well-established, evidence indicates that it also stimulates protein synthesis through mTOR-independent mechanisms. imrpress.comscielo.br A key aspect of this regulation involves the assembly of the eukaryotic initiation factor 4F (eIF4F) complex, which is crucial for the initiation of mRNA translation. scielo.brscielo.br
L-Leucine has been shown to promote the association of eukaryotic initiation factor 4E (eIF4E) with eukaryotic initiation factor 4G (eIF4G), a critical step in the formation of the active eIF4F complex. scielo.brphysiology.org This enhancement of eIF4F complex assembly can occur even in the absence of increased phosphorylation of the translational repressor 4E-binding protein 1 (4E-BP1), a primary downstream target of mTOR. physiology.org This suggests a direct or alternative pathway by which L-Leucine influences the interaction between eIF4E and eIF4G, thereby upregulating protein synthesis independently of mTOR-mediated 4E-BP1 phosphorylation. scielo.brphysiology.org Studies have demonstrated that L-leucine can stimulate the formation of the eIF4E-eIF4G complex, a key step in initiating translation. scielo.br This effect has been observed even when mTOR is inhibited, indicating a separate regulatory pathway. physiology.org
Modulation of Cellular Energy Metabolism
L-Leucine plays a significant role in modulating cellular energy metabolism, influencing processes that extend beyond its anabolic functions. imrpress.commdpi.com It has been shown to impact energy partitioning between tissues, such as promoting the flow of energy from adipocytes to muscle cells. mdpi.comnih.gov This modulation is partly achieved through its effects on mitochondrial biogenesis and function, leading to enhanced cellular respiration and fatty acid oxidation. imrpress.comnih.gov
The metabolic influence of L-Leucine is multifaceted, affecting glucose and lipid metabolism. mdpi.comfrontiersin.org By enhancing the oxidative capacity of cells, particularly in skeletal muscle, L-Leucine contributes to increased energy expenditure and utilization of fatty acids as an energy source. imrpress.comnih.gov
AMP-Activated Protein Kinase (AMPK) Pathway Activation
The interaction between L-Leucine and the AMP-activated protein kinase (AMPK) pathway is complex and appears to be context-dependent. While some studies report that L-Leucine can inhibit AMPK activity, particularly in the context of stimulating mTOR signaling and protein synthesis, other evidence suggests that L-Leucine can activate AMPK, especially in relation to mitochondrial function. frontiersin.orgconsensus.app
Activation of AMPK by L-Leucine is thought to be an indirect mechanism, possibly mediated by changes in the secretion of adipokines like leptin and adiponectin from fat cells. mdpi.com Activated AMPK can then promote fatty acid oxidation. mdpi.com Furthermore, some research indicates that L-Leucine's activation of SIRT1, a deacetylase involved in metabolic regulation, precedes and is required for the phosphorylation and activation of AMPK. nih.gov This suggests a signaling cascade where L-Leucine first activates SIRT1, which in turn activates AMPK, leading to downstream metabolic effects. nih.gov In some cellular contexts, L-leucine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. frontiersin.org This can lead to an increase in fatty acid oxidation. frontiersin.org
Induction of Mitochondrial Biogenesis and Enhanced Cellular Respiration
L-Leucine has been demonstrated to be a potent inducer of mitochondrial biogenesis, the process of generating new mitochondria. imrpress.comzotarellifilhoscientificworks.com This leads to an increased number and density of mitochondria within cells, particularly in skeletal muscle and adipocytes. imrpress.commdpi.com The increase in mitochondrial mass is associated with an enhanced capacity for cellular respiration and energy production. imrpress.comzotarellifilhoscientificworks.com
The mechanism underlying this effect involves the activation of key regulators of mitochondrial biogenesis, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). mdpi.comfrontiersin.org L-Leucine supplementation has been shown to increase the expression of PGC-1α and other genes involved in mitochondrial function. nih.govnih.gov This leads to a greater capacity for oxidative phosphorylation and ATP production. frontiersin.org Consequently, L-Leucine enhances cellular oxygen consumption, providing further evidence for its role in boosting energy metabolism. imrpress.comnih.gov Studies have shown that L-leucine supplementation can increase mitochondrial respiration. nih.gov
Regulation of Global and Specific Gene Expression Profiles
L-Leucine exerts regulatory effects on the expression of a wide range of genes, influencing various cellular processes. scielo.brfrontiersin.org In prokaryotes like E. coli, the Leucine-responsive regulatory protein (Lrp) acts as a global regulator of gene expression, responding to L-Leucine levels to control the transcription of numerous genes involved in metabolism and other functions. nih.govannualreviews.org
In mammals, L-Leucine has been shown to modulate the expression of genes related to energy and lipid metabolism in tissues such as skeletal muscle, liver, and adipose tissue. frontiersin.org For instance, supplementation with L-Leucine can increase the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACO), as well as genes involved in glucose metabolism, like glucokinase (GK) and glucose transporter 4 (GLUT4). frontiersin.org In rainbow trout hepatocytes, L-leucine was found to increase the expression of genes such as glucose-6-phosphatase (G6Pase), phosphoenolpyruvate (B93156) carboxykinase (PEPCK), glucokinase (GK), and serine dehydratase (SDH). scispace.com
The following table summarizes the effects of L-Leucine on the expression of key metabolic genes:
| Gene | Function | Effect of L-Leucine | Reference |
| G6Pase | Glucose metabolism (gluconeogenesis) | Increased expression | scispace.com |
| PEPCK | Glucose metabolism (gluconeogenesis) | Increased expression | scispace.com |
| GK | Glucose metabolism (glycolysis) | Increased expression | frontiersin.orgscispace.com |
| FAS | Lipid metabolism (lipogenesis) | Increased expression (in the presence of insulin) | scispace.com |
| SDH | Amino acid metabolism | Increased expression | scispace.com |
| CPT1 | Fatty acid oxidation | Increased expression | frontiersin.org |
| ACO | Fatty acid oxidation | Increased expression | frontiersin.org |
| GLUT4 | Glucose transport | Increased expression | frontiersin.org |
Signaling Crosstalk with Other Intracellular Metabolic Pathways
L-Leucine signaling pathways exhibit significant crosstalk with other major intracellular metabolic pathways, creating an integrated regulatory network. A primary point of convergence is the mTOR pathway, which is influenced by both L-Leucine and insulin (B600854) signaling. scielo.brnih.gov While both pathways can independently activate mTOR, their signals converge to elicit a maximal response in processes like protein synthesis. nih.govresearchgate.net
L-Leucine also interacts with the insulin signaling pathway at multiple levels. For instance, activation of mTOR by L-Leucine can lead to the phosphorylation of insulin receptor substrate-1 (IRS-1), which can, in turn, modulate the activity of the PI3-K/Akt pathway. scielo.br This interaction is complex and can lead to both synergistic and inhibitory effects on insulin signaling depending on the cellular context.
Furthermore, the metabolism of L-Leucine itself is interconnected with central carbon metabolism. biorxiv.org The breakdown of L-Leucine can provide substrates for the citric acid cycle, thereby influencing cellular energy production. mdpi.com This metabolic link means that fluctuations in L-Leucine availability can have direct consequences on the flux through other metabolic pathways, such as glycolysis and the TCA cycle. biorxiv.org The regulation of the branched-chain amino acid pathway, where L-Leucine is a key component, has been shown to influence the crosstalk between central carbon and amino acid metabolism. biorxiv.org
Interactions of L Leucine with Cellular Macromolecules and Systems
Leucine (B10760876) Transporter Systems and Mechanisms of Cellular Uptake.biorxiv.orgmdpi.compromega.com
The cellular uptake of L-leucine is a critical process, mediated by specialized transporter proteins that facilitate its movement across cell membranes. These transporters exhibit distinct characteristics and are found in both mammalian and bacterial systems.
Characteristics of Amino Acid Transporters (e.g., LAT1, Slc7a5, Slc3a2).wikipedia.org
In mammalian cells, the primary transporter for L-leucine is the L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5). solvobiotech.commdpi.com LAT1 is a heterodimeric protein, requiring association with the heavy chain 4F2hc (SLC3A2) for its stability and proper localization to the plasma membrane. solvobiotech.commdpi.comiucr.org This transporter is a sodium- and pH-independent antiporter, meaning it exchanges large neutral amino acids across the cell membrane. mdpi.comsolvobiotech.com LAT1 exhibits a high affinity for large, branched-chain and aromatic amino acids such as leucine, isoleucine, valine, phenylalanine, and tryptophan. solvobiotech.comiucr.org
The functional coupling of LAT1 with other transporters, like ASCT2 (SLC1A5), is crucial in some cellular contexts, particularly in cancer cells. solvobiotech.comfrontiersin.org This interplay allows for the import of essential amino acids like leucine in exchange for intracellular nonessential amino acids, such as glutamine. solvobiotech.com This coordinated transport is vital for maintaining the amino acid pool necessary for rapid cell proliferation. solvobiotech.comfrontiersin.org
Table 1: Characteristics of Key L-Leucine Transporters in Mammalian Cells
| Transporter | Gene Name | Type | Key Characteristics | Associated Subunit |
|---|---|---|---|---|
| LAT1 | Slc7a5 | Antiporter | Sodium- and pH-independent; High affinity for large neutral amino acids. mdpi.comsolvobiotech.com | Slc3a2 (4F2hc) solvobiotech.commdpi.comiucr.org |
| ASCT2 | Slc1a5 | Antiporter | Sodium-dependent; Primarily transports glutamine. frontiersin.org | - |
Specific Transport Mechanisms in Bacterial Systems (e.g., BraB, BcaP).promega.com
In bacterial systems, such as Bacillus subtilis, the uptake of L-leucine is mediated by multiple transporters with overlapping specificities. biorxiv.orgresearchgate.net Two of the major permeases involved in the import of branched-chain amino acids, including L-leucine, are BraB and BcaP. biorxiv.orgresearchgate.netnih.gov
BraB appears to be more specific for branched-chain amino acids. biorxiv.org In contrast, BcaP is a more promiscuous transporter, capable of importing a wider range of amino acids. biorxiv.org Studies have shown that both BraB and BcaP contribute to the uptake of L-leucine and its analogs. biorxiv.org Deletion of both braB and bcaP genes in B. subtilis leads to a significant increase in resistance to toxic leucine analogs, confirming their role as the primary import systems for this amino acid. biorxiv.org
**Table 2: L-Leucine Transporters in *Bacillus subtilis***
| Transporter | Specificity | Role in L-Leucine Uptake |
|---|---|---|
| BraB | Specific for branched-chain amino acids. biorxiv.org | Major importer of L-leucine. biorxiv.org |
| BcaP | Promiscuous amino acid transporter. biorxiv.org | Major importer of L-leucine. biorxiv.org |
Enzymatic Interactions and Specificity within Metabolic Networks.promega.comontosight.aibiocrates.comnih.govnih.gov
Once inside the cell, L-leucine participates in various metabolic pathways, its fate determined by the action of specific enzymes. A key initial step in leucine catabolism is its reversible transamination, catalyzed by branched-chain amino acid aminotransferases (BCATs). This reaction converts L-leucine into α-ketoisocaproate (KIC). caldic.com The carbon skeleton of leucine can then be further metabolized to produce acetyl-CoA and acetoacetate (B1235776), making it an exclusively ketogenic amino acid. biocrates.com
L-leucine also plays a crucial signaling role, most notably through the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway. biocrates.comnih.gov This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine's activation of mTORC1 is a key mechanism by which it stimulates protein synthesis. biocrates.comnih.gov Furthermore, L-leucine can influence other signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis. nih.govnih.gov In some contexts, L-leucine has been shown to activate the TCA cycle and electron transport chain, leading to increased production of reactive oxygen species (ROS). frontiersin.org
Interaction with tRNA Synthetases: Leucyl-tRNA Synthetase (LeuS).promega.comscielo.br
For L-leucine to be incorporated into proteins, it must first be attached to its corresponding transfer RNA (tRNA), a reaction catalyzed by leucyl-tRNA synthetase (LeuS). wikipedia.orgontosight.ainih.gov LeuS is a member of the class I aminoacyl-tRNA synthetase family and is essential for protein synthesis. promega.comnih.gov The enzyme recognizes L-leucine with high specificity and catalyzes its ATP-dependent ligation to tRNA(Leu). promega.comnih.gov This process ensures the fidelity of protein translation. nih.gov
LeuS is a multi-domain enzyme that includes a catalytic domain for aminoacylation and an editing domain (CP1) to remove incorrectly charged amino acids. researchgate.net This editing function is crucial for preventing the misincorporation of non-cognate amino acids, such as norvaline, into proteins. nih.gov
Impact of Genetic Mutations on Leucine Analog Acceptance.promega.com
The specificity of LeuS for L-leucine can be altered by genetic mutations. Studies in B. subtilis have identified mutations in the leuS gene that confer resistance to toxic leucine analogs like photo-leucine. biorxiv.org For instance, a single amino acid substitution, Ala-494 to Thr, in the LeuS editing domain was found to increase the enzyme's selectivity for leucine, thereby preventing the binding and incorporation of photo-leucine. biorxiv.org Molecular docking analyses revealed that this mutation alters the leucine-binding pocket, making it wider and more polar, which favors the binding of leucine over its analog. biorxiv.org This demonstrates how subtle changes in the enzyme's structure can significantly impact its substrate specificity and the cell's ability to discriminate between natural amino acids and their analogs.
Role in Dynamic Regulation of Protein Turnover and Degradation Pathways in Cellular Models.nih.govnih.govnih.govarvojournals.org
L-leucine is a potent regulator of protein turnover, influencing both protein synthesis and degradation. scielo.brnih.gov High concentrations of leucine have been shown to stimulate protein synthesis and inhibit protein degradation in various cell types, including muscle cells. nih.govscielo.brnih.gov This anabolic effect is partly mediated by the activation of the mTOR signaling pathway, which promotes the phosphorylation of key proteins involved in translation initiation. scielo.br
Advanced Research Methodologies Employing L Leucine D10
Stable Isotope Tracer Studies for Metabolic Flux Analysis
Stable isotope tracer studies utilizing L-Leucine (D10) are instrumental in elucidating the dynamics of metabolic pathways. isotope.comontosight.ai By introducing this labeled compound into a biological system, researchers can track its journey and transformation, providing a quantitative understanding of metabolic rates and pathway utilization. ontosight.aicaymanchem.com
Principles of Deuterium (B1214612) Labeling for Tracing Specific Metabolic Pathways
The core principle of deuterium labeling lies in the ability to distinguish the isotopically labeled molecule from its naturally occurring, unlabeled counterpart using analytical techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. cymitquimica.com When L-Leucine (D10) is introduced into a biological system, it participates in the same biochemical reactions as endogenous leucine (B10760876). ontosight.ai By tracking the incorporation of deuterium into various metabolites and macromolecules, researchers can map the flow of carbon and hydrogen atoms through specific metabolic routes. physiology.orgmdpi.com The choice of a stable isotope like deuterium is crucial as it does not emit radiation, making it safe for a wide range of studies. int-res.com This technique allows for the investigation of nutrient utilization, biosynthesis, and energy production in living systems. mdpi.com
Quantification of Isotope Enrichment in Metabolic Intermediates and Macromolecules
The quantification of isotope enrichment is a critical step in metabolic flux analysis. After administering L-Leucine (D10), biological samples are collected, and the metabolites and macromolecules of interest are isolated. researchgate.net Mass spectrometry (MS) is a primary tool for this purpose, as it can separate and quantify molecules based on their mass-to-charge ratio. cymitquimica.com The mass difference between the deuterated and non-deuterated forms allows for the determination of the extent of isotope incorporation. plos.org
For instance, in studies of protein synthesis, the enrichment of D10-leucine in newly synthesized proteins is measured. ckisotopes.com This is often achieved by digesting the protein into its constituent peptides and analyzing them by liquid chromatography-mass spectrometry (LC-MS/MS). int-res.complos.org The ratio of the peak areas of the labeled and unlabeled peptide fragments provides a quantitative measure of isotope enrichment. plos.org
| Peptide Fragment | Labeled (d10) Peak Area (Arbitrary Units) | Unlabeled Peak Area (Arbitrary Units) | Percent Enrichment |
|---|---|---|---|
| IPVGPETLGR (y6-y8 ions) | Variable | Variable | Calculated based on peak area ratio |
Analysis of D10-Leucine Catabolism and Deuterium Loss (e.g., D9-Leucine, D8-Leucine Formation)
The catabolism of L-Leucine (D10) involves a series of enzymatic reactions that can lead to the loss of deuterium atoms. A key step is the transamination of leucine to α-ketoisocaproate (KIC), during which the deuterium atom at the alpha-carbon position is exchanged for a hydrogen atom, resulting in the formation of D9-leucine. researchgate.netnih.gov This endogenously formed D9-leucine can then be used as a tracer for protein synthesis. nih.gov
Further metabolism can lead to the formation of other deuterated species, such as D8-leucine. int-res.com In a study on aquatic bacterial productivity, researchers detected significant amounts of D9-leucine and D8-leucine following the introduction of D10-leucine, indicating rapid metabolic processing. int-res.com The analysis of these catabolites provides deeper insights into the specific enzymatic steps and pathways involved in leucine degradation. researchgate.net The detection of these various deuterated forms is typically accomplished using LC-MS/MS, which can distinguish between the different isotopologues based on their mass. int-res.com
| Analyte | m/z (mass-to-charge ratio) | Significance |
|---|---|---|
| D10-Leucine | 142.10 | Administered tracer |
| D9-Leucine | 141.10 | Product of transamination |
| D8-Leucine | 140.10 | Further metabolic product |
| D7-Leucine | 139.10 | Not detected in some studies, indicating the extent of deuterium loss |
Application in Measuring Protein Synthesis Rates in Research Models
A significant application of L-Leucine (D10) tracer studies is the measurement of protein synthesis rates in various research models, from cell cultures to whole organisms. int-res.comckisotopes.comnih.gov By monitoring the rate of incorporation of the labeled leucine into proteins over time, researchers can calculate the fractional synthesis rate (FSR) of specific proteins or the entire proteome. researchgate.net
This methodology has been employed to study protein turnover in yeast, human cancer cells, and in animal models. ckisotopes.com For example, in studies of muscle protein synthesis, an infusion of D10-leucine is administered, and muscle biopsies are taken to measure the enrichment of the tracer in muscle proteins. researchgate.net The easily accessible blood amino acid pool is often used to determine the precursor enrichment, although the endogenously formed D9-leucine provides a closer estimate of the muscle fluid amino acid enrichment. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
L-Leucine (D10) is also a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of proteins and other macromolecules. cymitquimica.comisotope.comontosight.airesearchgate.net The replacement of hydrogen with deuterium simplifies the complex proton NMR spectra of large proteins, allowing for the observation of specific signals of interest. nih.gov
Probing Protein Structure, Dynamics, and Binding Interactions
The deuteration of leucine residues in a protein can significantly enhance the quality of NMR spectra, which is particularly beneficial for studying large protein assemblies where spectral overlap is a major issue. cymitquimica.comontosight.ainih.govresearchgate.net By selectively incorporating L-Leucine (D10), researchers can reduce the complexity of the proton NMR spectrum and focus on the signals from specific regions of the protein. nih.gov
This approach has been used to probe the side-chain dynamics of peptides adsorbed onto surfaces. nih.gov By deuterating individual leucine residues, the mobility of specific side chains can be quantified, providing insights into how proteins interact with materials at the molecular level. nih.gov Furthermore, the addition of exogenous L-leucine-d10 can be used to inhibit the incorporation of labeled precursors into the leucine biosynthesis pathway, allowing for the specific labeling of other amino acids like valine for NMR studies. nih.gov This improved labeling scheme is a prerequisite for the site-specific measurement of structural and dynamic parameters and for studying interactions in very large protein assemblies. nih.gov
Stereospecific Labeling Strategies for Methyl Groups in Proteins (Valine, Leucine)
In the study of large proteins and protein complexes using Nuclear Magnetic Resonance (NMR) spectroscopy, spectral overlap can be a significant hurdle, complicating the analysis of 2D methyl-TROSY spectra. researchgate.netnih.gov Stereospecific labeling with isotopes is a powerful strategy to reduce this complexity.
The specific protonation of the methyl groups of valine and leucine is commonly achieved by overexpressing proteins in a D2O-based medium and supplementing it with labeled precursors like α-ketoisovalerate or 2-acetolactate (B3167203). researchgate.netnih.gov However, this can still lead to overlapping signals between valine and leucine methyl groups in large protein assemblies. researchgate.netnih.gov
A significant advancement in this area involves the use of L-leucine-d10 to inhibit the incorporation of labeled precursors into the leucine biosynthesis pathway. researchgate.netnih.gov This allows for the stereospecific labeling of the pro-R and pro-S methyl groups of valine with minimal isotopic scrambling to leucine residues. researchgate.netnih.gov This innovative labeling protocol has been successfully applied to the 468 kDa homododecameric peptidase TET2, significantly decreasing the complexity of its NMR spectra. researchgate.netnih.gov By assigning all the pro-S valine methyl resonances and transferring these assignments to the pro-R groups, researchers can overcome the limitations of spectral overcrowding. researchgate.netnih.gov This enables site-specific measurement of structural and dynamic parameters and the study of interactions in very large protein assemblies. researchgate.netnih.gov
| Precursor | Labeled Amino Acid | Advantage of L-Leucine (D10) Addition |
| Labeled α-ketoisovalerate | Valine and Leucine | Inhibits leucine labeling, allowing for Valine-only specific labeling. researchgate.netnih.gov |
| Labeled 2-acetolactate | Valine and Leucine | Enables stereospecific labeling of Valine's pro-R and pro-S methyl groups with minimal scrambling to Leucine. researchgate.netnih.gov |
Reduction of Spectral Complexity in High Molecular Weight Protein Systems
The study of high molecular weight proteins by NMR is often hampered by severe spectral complexity and line broadening. rsc.orgeurisotop.com Deuteration, the replacement of protons with deuterium, is a widely used technique to simplify spectra and reduce the effects of line-broadening. eurisotop.comckisotopes.com
L-leucine-d10 plays a crucial role in strategies aimed at reducing spectral complexity. By adding exogenous L-leucine-d10 to the expression medium, the biosynthetic pathway for leucine is suppressed, preventing the incorporation of 13C-labeled precursors into leucine residues. researchgate.netnih.gov This results in "Val-only" methyl labeling, which significantly simplifies the crowded valine/leucine region of the NMR spectrum. researchgate.net While this method can sometimes lead to residual leucine signals, it has proven effective in reducing spectral overlap. researchgate.net
This approach is a key component of methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques, which are essential for studying the structure and dynamics of very large proteins and protein complexes, even those up to 1 MDa in size. researchgate.netnih.govcopernicus.org The combination of deuteration and selective protonation of methyl groups provides a powerful tool for obtaining high-resolution structural and dynamic information on these challenging systems. researchgate.netnih.govnih.gov
| Labeling Strategy | Effect on Spectrum | Application |
| Uniform Deuteration | Reduces line broadening from proton-proton dipolar couplings. eurisotop.comckisotopes.com | General strategy for large proteins. eurisotop.comckisotopes.com |
| Selective Protonation (e.g., Valine methyls) | Allows observation of specific, well-resolved signals. researchgate.netnih.gov | Detailed structural and dynamic studies of specific regions. researchgate.netnih.gov |
| L-Leucine (D10) Addition | Suppresses leucine signals, simplifying the spectrum. researchgate.netnih.gov | Reduces overlap in the Val/Leu methyl region. researchgate.netnih.gov |
Mass Spectrometry (MS) Based Proteomics and Metabolomics
L-leucine-d10 is a versatile tool in mass spectrometry-based proteomics and metabolomics, enabling accurate quantification and identification of proteins and metabolites.
Quantitative Proteomics using Stable Isotope Labeling Approaches (e.g., SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics. acs.orgspectra2000.it This technique involves growing cells in media where a standard amino acid is replaced by its heavy stable isotope-labeled counterpart. acs.orgspectra2000.it L-leucine-d10 is frequently used for this purpose. nih.gov
In a typical SILAC experiment, one cell population is grown in "light" medium containing normal L-leucine, while the other is grown in "heavy" medium with L-leucine-d10. researchgate.netacs.org The protein populations are then mixed, and the mass difference between the light and heavy leucine-containing peptides allows for their relative quantification by mass spectrometry. researchgate.net This approach has been successfully applied to various model organisms, including yeast, to study changes in protein expression in response to different stimuli. nih.govacs.org
The advantages of using L-leucine-d10 in SILAC include:
High incorporation efficiency: As an essential amino acid, leucine is readily incorporated into proteins. nih.gov
Significant mass shift: The 10 Dalton mass difference between L-leucine and L-leucine-d10 provides a clear and easily distinguishable signal in the mass spectrum. nih.gov
Improved accuracy: By mixing samples at the beginning of the workflow, SILAC minimizes experimental variability. researchgate.net
Application as an Internal Standard for L-Leucine Quantification by GC- or LC-MS
L-leucine-d10 serves as an excellent internal standard for the accurate quantification of its unlabeled counterpart, L-leucine, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comglpbio.comcaymanchem.comvincibiochem.itbioscience.co.ukcaymanchem.com
Internal standards are crucial for correcting for variations in sample preparation and instrument response. Because L-leucine-d10 is chemically identical to L-leucine but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. biorxiv.org This allows for a precise ratiometric measurement of the analyte of interest. The use of L-leucine-d10 as an internal standard is a common practice in metabolomics studies to ensure the accuracy and reliability of quantitative data. biorxiv.org
Development of Non-Radioactive Methods for Measuring Cellular Productivity (e.g., Bacterial Production)
Traditionally, bacterial productivity has been measured using tritium-labeled leucine (³H-Leu). researchgate.net While sensitive, this method involves radioactive isotopes, which are subject to strict regulations and safety concerns. researchgate.net
A non-radioactive alternative has been developed using L-leucine-d10. researchgate.net This method is based on measuring the rate of protein synthesis through the incorporation of D10-Leu by bacteria. researchgate.net The procedure involves:
Incubation of bacteria with L-leucine-d10.
Acid hydrolysis of the bacterial proteins into amino acids.
Quantification of the incorporated deuterated leucine by LC-MS/MS. researchgate.netresearchmap.jp
Studies have shown a significant positive correlation between the incorporation rates of deuterated leucine and ³H-Leu, validating this non-radioactive method. researchgate.netresearchmap.jp This approach provides a powerful and safer tool for estimating protein synthesis rates and measuring bacterial production in various environments. researchgate.netnih.govresearchgate.net
Enhancement of Protein Identification via Peptide Mass Fingerprinting
Peptide Mass Fingerprinting (PMF) is a widely used technique for protein identification. nih.govnih.gov It involves digesting a protein into smaller peptides and then measuring their masses using mass spectrometry. nih.gov These masses are then compared to theoretical peptide masses from a protein database to identify the protein. nih.govnih.gov
The accuracy of PMF can be significantly enhanced by incorporating stable isotope labeling with L-leucine-d10. nih.gov By labeling proteins in vivo with deuterated leucine, the resulting peptides will have a mass shift corresponding to the number of leucine residues they contain. nih.gov This provides an additional layer of information that can be used to increase the specificity of the database search. nih.gov
For example, knowing the number of leucine residues in a peptide dramatically reduces the number of potential matches in a database, leading to more confident protein identification. nih.gov This is particularly beneficial when dealing with protein mixtures or when the peptide mass data alone is insufficient for an unambiguous identification. nih.gov
Application in In Vitro and Ex Vivo Cellular System Studies
The use of L-Leucine (D10) in in vitro and ex vivo studies is primarily centered on its role as an internal standard for metabolomics and as a tracer for quantifying dynamic cellular processes like protein synthesis.
In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological sample, L-Leucine (D10) is frequently used as an internal standard. nih.govresearchgate.net Its chemical similarity to endogenous L-leucine ensures it behaves identically during sample extraction and analysis, but its different mass allows for its distinct detection. researchgate.net This application is crucial for accurately quantifying changes in metabolite levels in response to various stimuli or in disease states. For example, it has been employed in studies of acute myeloid leukemia (AML) and multiple myeloma cell lines to ensure precise measurement of metabolic changes associated with drug resistance. nih.govnih.gov
L-Leucine (D10) is also instrumental in tracing the synthesis of new proteins. In a technique known as bioorthogonal noncanonical amino acid tagging (BONCAT), cells are cultured with labeled amino acids. pnas.org In studies with Human Embryonic Kidney (HEK293) cells, d10-leucine was used as an independent marker to validate the identity of newly synthesized proteins, allowing for their specific isolation and identification. pnas.org This methodology provides a direct view of the cellular response to genetic or environmental changes. Similarly, it has been used in studies on glioblastoma multiforme (GBM) cell extracts to quantify leucine uptake via 2H NMR spectroscopy and in Saccharomyces cerevisiae (yeast) to facilitate protein identification through metabolic labeling. biorxiv.orgnih.gov
While many foundational studies use unlabeled L-leucine, their findings often establish the rationale for using L-Leucine (D10) as a quantitative tool. For instance, in vitro research on rat insulinoma cells and pancreatic explants has detailed leucine's role in insulin (B600854) secretion and β-cell differentiation, processes that can be more precisely quantified using stable isotope tracers. caymanchem.comchemsrc.com
Table 1: Application of L-Leucine (D10) in In Vitro/Ex Vivo Cellular Systems
| Cell/System Type | Research Area | Role of L-Leucine (D10) | Key Findings | Citations |
| Human Leukemia Cells (AML) | Metabolomics | Internal Standard | Enabled accurate quantification of metabolites to study chemoresistance. | nih.gov |
| Human Myeloma Cells | Metabolomics | Internal Standard | Used for internal calibration in isotope tracing studies of amino acid metabolism. | nih.gov |
| Human Embryonic Kidney (HEK293) Cells | Proteomics (BONCAT) | Marker for new protein synthesis | Allowed for secure validation and identification of newly synthesized proteins. | pnas.org |
| Glioblastoma Multiforme (GBM) Cell Extracts | Metabolomics / NMR Spectroscopy | Tracer | Quantified leucine uptake and concentration in cancer cell extracts. | biorxiv.org |
| Saccharomyces cerevisiae (Yeast) | Proteomics | Metabolic Labeling | Aided in protein identification by shifting peptide masses in mass spectrometry. | nih.gov |
Controlled In Vivo Model Systems (Non-Human Organisms)
In non-human in vivo models, L-Leucine (D10) allows researchers to trace the metabolic fate of leucine throughout an entire organism, providing insights into whole-body metabolism, nutrient signaling, and disease pathology.
A significant application is in the study of metabolic diseases and genetic disorders. In zebrafish models of Diamond-Blackfan anemia (DBA) and del(5q) myelodysplastic syndrome (MDS), treatment with L-leucine was shown to improve anemia and correct developmental defects by activating the mTORC1 pathway. nih.gov The use of L-Leucine (D10) in such studies allows for precise tracking of how the amino acid is distributed and utilized to rescue these phenotypes.
In neuroscience and cancer research, L-Leucine (D10) has been used to study amino acid uptake in the brain. In mouse models of glioblastoma, deuterated leucine was administered and subsequently detected in vivo using 2H magnetic resonance imaging (MRI). biorxiv.org This innovative technique allows for non-invasive quantification of leucine uptake by tumors, offering a potential method for diagnosing and monitoring cancer. biorxiv.org
Furthermore, studies in rodent models have established the fundamental role of leucine in stimulating muscle protein synthesis, particularly after exercise or in periods of food deprivation. caymanchem.com These foundational findings in rats highlight physiological processes that can be investigated with greater precision using L-Leucine (D10) to quantify the dynamic rates of protein synthesis and breakdown in response to nutritional and physiological stimuli. caymanchem.com However, researchers note that the metabolic oxidation of leucine can make labeling protocols in whole animals more complex than in cell culture systems. nih.gov
Table 2: Research Applications of L-Leucine (D10) in In Vivo Models
| Organism | Research Model | Role of L-Leucine/L-Leucine (D10) | Key Findings | Citations |
| Zebrafish | Diamond-Blackfan Anemia (DBA), del(5q) MDS | Therapeutic Agent / Metabolic Tracer | L-leucine treatment rescued anemia and developmental defects via the mTOR pathway. | nih.gov |
| Mouse | Glioblastoma | Imaging Tracer | L-Leucine (D10) uptake in brain tumors was successfully quantified using 2H MRI. | biorxiv.org |
| Rat | Exercise and Nutrition | Metabolic Stimulant | L-leucine stimulates muscle protein synthesis in exercised and food-deprived states. | caymanchem.com |
L Leucine S Role in Cellular and Organismal Physiology: Insights from Model Systems
Mechanisms Underlying Cellular Growth and Proliferation
L-leucine is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth, proliferation, and survival. mdpi.comfrontiersin.orgmdpi.comphysiology.orgnih.gov The activation of mTORC1 by leucine (B10760876) is a critical event that initiates a cascade of downstream signaling pathways promoting cellular expansion. frontiersin.orgnih.gov This process is not entirely dependent on insulin (B600854), indicating that leucine can act as a direct nutrient signal. scielo.brphysiology.org
The mTORC1 signaling network integrates signals from growth factors, nutrient availability, and cellular energy status. mdpi.com Upon activation by leucine, mTORC1 phosphorylates key downstream effectors, including the 70 kDa ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). imrpress.comnih.gov Phosphorylation of S6K1 enhances mRNA translation and ribosome biogenesis, while the phosphorylation of 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation. frontiersin.orgscielo.br This intricate mechanism ensures that protein synthesis and, consequently, cell growth are tightly coupled to nutrient availability. imrpress.commdpi.com
| Key Molecule | Function in Leucine-Mediated Cellular Growth | Primary Downstream Effect |
|---|---|---|
| mTORC1 | Central integrator of growth signals activated by leucine. frontiersin.orgnih.gov | Phosphorylates S6K1 and 4E-BP1. imrpress.comnih.gov |
| S6K1 | Promotes protein synthesis and ribosome biogenesis. mdpi.com | Enhanced translation of specific mRNAs. frontiersin.org |
| 4E-BP1 | Inhibitor of translation initiation. scielo.br | Leucine-induced phosphorylation releases its inhibition on eIF4E. frontiersin.org |
Influence on Cellular Metabolism and Energy Partitioning
L-leucine plays a significant role in modulating cellular metabolism and directing the flow of energy. imrpress.comfrontiersin.org It influences both lipid and glucose metabolism through various signaling pathways. frontiersin.org One of the key mechanisms involves the regulation of AMP-activated protein kinase (AMPK), a cellular energy sensor. frontiersin.org Leucine has been shown to inhibit AMPK activity, which in turn promotes mTOR signaling and protein synthesis. consensus.app This inhibition is linked to an improved cellular energy status, as indicated by a lower AMP/ATP ratio. consensus.app
Furthermore, leucine promotes mitochondrial biogenesis, leading to enhanced cellular respiration and energy partitioning. imrpress.comnih.gov This results in increased fatty acid oxidation in both adipocytes and muscle cells. imrpress.com By stimulating energy expenditure, leucine can influence the partitioning of energy away from storage in adipose tissue and towards utilization in muscle. mdpi.comcapes.gov.br This metabolic reprogramming can lead to a reduction in fat storage and an increase in lean tissue mass. imrpress.comnih.gov
Regulation of Protein Synthesis in Specific Cellular Contexts
The anabolic effects of L-leucine on protein synthesis are observed across various cell types, each with specific nuances. mdpi.com
Pancreatic Beta Cells: In pancreatic β-cells, leucine stimulates protein synthesis through the mTOR signaling pathway, which is crucial for their growth and function. mdpi.comwjgnet.comnih.gov It acts as both a metabolic fuel and an allosteric activator of glutamate (B1630785) dehydrogenase, enhancing insulin secretion. wjgnet.comresearchgate.net Leucine's regulation of gene transcription and protein synthesis in these cells occurs through both mTOR-dependent and -independent pathways. nih.govresearchgate.net
T Lymphocytes: T cell activation and proliferation are highly energy-demanding processes that require metabolic reprogramming. researchgate.netnih.gov Leucine is a critical nutrient signal that activates mTORC1 in T cells, a key regulator of their proliferation, differentiation, and function. researchgate.netnih.govaacrjournals.org The uptake of leucine via the SLC7A5 transporter is essential for T cell activation and subsequent clonal expansion. aacrjournals.orgnih.gov
Myocytes: In muscle cells, or myocytes, leucine is a potent stimulator of protein synthesis, a cornerstone of muscle growth and repair. physiology.orgnih.govconsensus.app It activates the mTORC1 pathway, leading to increased translation of proteins necessary for muscle hypertrophy. nih.govnih.gov This effect is particularly important in the context of recovery from exercise. consensus.app
Adipocytes: Leucine also regulates protein synthesis in adipocytes, or fat cells. imrpress.comnih.gov It activates the mTOR signaling pathway in these cells, which can promote fat storage. mdpi.com However, research also indicates that leucine can decrease the expression of fatty acid synthase and triglyceride content in cultured adipocytes, suggesting a complex and context-dependent role. mdpi.com
| Cell Type | Primary Role of Leucine | Key Signaling Pathway |
|---|---|---|
| Pancreatic Beta Cells | Stimulates protein synthesis and insulin secretion. mdpi.comwjgnet.comnih.gov | mTOR-dependent and -independent pathways. nih.govresearchgate.net |
| T Lymphocytes | Activates mTORC1 for proliferation and differentiation. researchgate.netnih.gov | mTORC1 signaling. aacrjournals.org |
| Myocytes | Potent stimulator of muscle protein synthesis. physiology.orgnih.govconsensus.app | mTORC1 pathway. nih.govnih.gov |
| Adipocytes | Regulates protein synthesis and lipid metabolism. imrpress.comnih.gov | mTOR signaling. mdpi.com |
Modulation of Metabolic Homeostasis in Non-Human Organisms
Studies in rodent models have provided significant insights into how L-leucine modulates whole-body metabolic homeostasis, particularly concerning glucose and lipid metabolism. mdpi.comfrontiersin.org Leucine supplementation has been shown to improve glucose tolerance in some animal studies, although the underlying mechanisms are not fully understood and may be linked to weight loss. mdpi.com
In terms of lipid metabolism, research in rodents has demonstrated that leucine can reduce adiposity and improve the lipid profile. foodandnutritionresearch.netnih.gov For instance, chronic leucine supplementation in mice fed a high-fat/cholesterol diet resulted in lower body weight and reduced total cholesterol levels. foodandnutritionresearch.net These effects are attributed to the regulation of hepatic lipogenesis, increased adipocyte lipolysis, and the browning of white adipose tissue. foodandnutritionresearch.net However, it is important to note that the timing of supplementation matters, as providing leucine to already obese animals may not yield beneficial effects and could even worsen adiposity. mdpi.com Leucine deprivation, conversely, has been shown to increase oxygen consumption and stimulate lipolysis in white adipose tissue. nih.gov
Role in Tissue-Specific Responses and Adaptations
L-leucine elicits distinct responses and adaptations in various tissues, as demonstrated in animal research models. mdpi.comfrontiersin.org
Skeletal Muscle: In skeletal muscle, leucine is a powerful anabolic signal that stimulates protein synthesis and promotes muscle growth. frontiersin.orgnih.gov It also enhances fatty acid oxidation in muscle cells, contributing to improved energy metabolism. frontiersin.org Animal studies have shown that leucine supplementation can increase muscle protein synthesis capacity. nih.gov
Liver: The liver is another key target of leucine's metabolic actions. mdpi.com Leucine supplementation has been shown to improve hepatic steatosis and lipid metabolism in animal models. mdpi.com It can also enhance liver protein status in underfed rats. imrpress.com
Adipose Tissue: Leucine's effects on adipose tissue are complex. It can stimulate protein synthesis and mTOR signaling, which may promote fat storage. mdpi.commdpi.com However, other studies indicate that leucine can decrease the expression of lipogenic enzymes and promote lipolysis, leading to reduced adiposity. mdpi.comfoodandnutritionresearch.net Leucine also appears to play a role in the browning of white adipose tissue, which increases energy expenditure. foodandnutritionresearch.net
Interactions with Immune Cell Function and Metabolic Reprogramming
L-leucine is increasingly recognized for its crucial role in immunometabolism, particularly in the context of T cell activation. researchgate.netaacrjournals.org The activation of T cells requires a significant metabolic shift to support their rapid proliferation and effector functions. nih.gov Leucine acts as a key nutrient signal that fuels this metabolic reprogramming. researchgate.net
Upon T cell receptor (TCR) engagement, the expression of the leucine transporter SLC7A5 is upregulated, leading to increased leucine uptake. nih.govaacrjournals.org This influx of leucine is essential for the activation of mTORC1, which in turn orchestrates the metabolic changes necessary for T cell activation, including enhanced glycolysis and protein synthesis. researchgate.netnih.gov Deficiencies in leucine uptake or mTORC1 signaling can severely impair T cell function. aacrjournals.org Furthermore, some research suggests that the abundance of leucine can influence the differentiation of macrophage subsets, with high levels promoting a pro-inflammatory M1 state through mTORC1 activation. biorxiv.org
Comparative and Evolutionary Biochemistry of L Leucine Metabolism
Diversity of L-Leucine Metabolic Pathways Across Microbial and Eukaryotic Kingdoms
The metabolism of the branched-chain amino acid (BCAA) L-leucine is a fundamental biochemical process that exhibits both remarkable conservation and significant diversity across the domains of life. While the core enzymatic reactions are often shared, the organization, regulation, and subcellular localization of these pathways vary considerably between microbial and eukaryotic kingdoms.
Biosynthesis: The de novo synthesis of L-leucine is a capability found in bacteria, archaea, fungi, and plants, but not in animals, for whom it is an essential dietary nutrient. mdpi.comnih.gov The biosynthetic pathway is an extension of the valine synthesis route, starting from the intermediate α-ketoisovalerate. nih.gov This common origin underscores the interconnectedness of BCAA metabolism. The dedicated leucine (B10760876) synthesis branch involves a conserved sequence of four enzymatic steps. mdpi.com It begins with the condensation of α-ketoisovalerate and acetyl-CoA, a reaction catalyzed by α-isopropylmalate synthase (IPMS). nih.gov The resulting α-isopropylmalate is then isomerized to β-isopropylmalate by isopropylmalate isomerase. mdpi.comnih.gov Subsequently, β-isopropylmalate dehydrogenase catalyzes the oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate. nih.gov The final step is a transamination reaction, catalyzed by a branched-chain amino acid aminotransferase (BCAT), which converts α-ketoisocaproate to L-leucine. asm.org
Despite this conserved core, diversity arises from variations in gene copy number and enzyme localization. For instance, in the yeast Saccharomyces cerevisiae, two α-isopropylmalate synthase isoenzymes are produced by the LEU4 and LEU9 genes, with isoforms located in both the mitochondria and the cytosol. nih.gov In contrast, the filamentous fungus Aspergillus nidulans has only a single gene, leuC, for this enzyme. asm.org Similarly, A. nidulans possesses two enzymes for the β-isopropylmalate dehydrogenase step (LeuD and LeuE), whereas S. cerevisiae has only one (LEU2). asm.org In plants, BCAA synthesis primarily occurs in the plastids. oup.com
Catabolism: The catabolic pathway for L-leucine, which degrades it into acetyl-CoA and acetoacetate (B1235776), is also widely distributed and has been studied in bacteria, fungi, and animals. researchgate.netresearchgate.net This pathway allows organisms to use leucine as a source of carbon and energy. researchgate.net The initial steps are conserved in most bacteria and eukaryotes. researchgate.net The process starts with a reversible transamination of leucine to α-ketoisocaproate, catalyzed by BCAT. frontiersin.org This is followed by the oxidative decarboxylation of the resulting branched-chain α-keto acid by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.com Subsequent reactions lead to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is finally cleaved by HMG-CoA lyase into acetyl-CoA and acetoacetate. researchgate.net In humans and the fungus Aspergillus nidulans, the catabolic pathway is homologous. researchgate.net
Significant diversity is observed in the enzymatic capabilities of various microorganisms, particularly those used in food fermentations. A study of various dairy fermentation bacteria revealed large variations in the activities of enzymes in the leucine conversion pathway, such as transaminases and dehydrogenases. nih.gov Notably, the α-keto acid decarboxylase activity, which produces the flavor compound 3-methylbutanal (B7770604) from leucine, was present in only a few of the tested strains, indicating it is a rate-controlling step and a point of metabolic diversity. nih.gov
Table 1: Key Enzymes in L-Leucine Metabolism and Their Diversity Across Kingdoms
| Pathway | Enzyme | Function | Organismal Diversity & Notes | Citations |
|---|---|---|---|---|
| Biosynthesis | α-Isopropylmalate Synthase (IPMS) | Condenses α-ketoisovalerate and acetyl-CoA. First committed step. | Found in bacteria, archaea, fungi, plants. Absent in animals. Gene copy number varies; e.g., two in S. cerevisiae (LEU4, LEU9), one in A. nidulans (leuC). | nih.govnih.govasm.org |
| Biosynthesis | Isopropylmalate Isomerase | Isomerizes α-isopropylmalate to β-isopropylmalate. | Generally encoded by a single gene in fungi (e.g., LEU1 in S. cerevisiae, leuA in A. nidulans). | nih.govasm.org |
| Biosynthesis | β-Isopropylmalate Dehydrogenase | Converts β-isopropylmalate to α-ketoisocaproate. | Gene copy number varies; e.g., one in S. cerevisiae (LEU2), two in A. nidulans (leuD, leuE). | asm.org |
| Biosynthesis & Catabolism | Branched-Chain Amino Acid Aminotransferase (BCAT) | Catalyzes the final step of synthesis (α-ketoisocaproate to leucine) and the first step of catabolism (leucine to α-ketoisocaproate). | Reversible enzyme at the interface of anabolism and catabolism. Multiple, functionally diverse copies exist in plants and fungi. A. nidulans has six BAT genes. | asm.orgoup.comfrontiersin.org |
| Catabolism | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Oxidatively decarboxylates α-ketoisocaproate. | Key regulatory point in catabolism. In mammals, activity is high in the liver but low in skeletal muscle. | mdpi.com |
| Catabolism | HMG-CoA Lyase | Cleaves HMG-CoA into acetyl-CoA and acetoacetate. | Final step of the main catabolic pathway. Mutants lacking this enzyme cannot grow on leucine as the sole carbon source in species like Pseudomonas aeruginosa and Aspergillus nidulans. | researchgate.net |
Evolutionary Trajectories of Branched-Chain Amino Acid Biosynthetic and Catabolic Networks
The evolutionary history of the metabolic networks for branched-chain amino acids—leucine, isoleucine, and valine—is deeply rooted in the history of life itself. Evidence suggests that the major amino acid biosynthetic pathways were established before the divergence of the three great domains: Archaea, Bacteria, and Eukarya. oup.com The biosynthesis pathways for valine and isoleucine are nearly identical and employ the same set of enzymes, substantiating the hypothesis that the metabolism of all three BCAAs arose from a common ancestral pathway. oup.com
One prominent theory proposes that the initial biosynthesis of BCAAs did not evolve as a simple reversal of the modern pathway but originated from the reductive carboxylation of short, branched-chain fatty acids to produce keto acids, which were then transaminated. nih.gov The more complex, modern acetolactate-based pathway would have developed later. nih.gov This evolutionary scheme highlights that inferring metabolic origins is not always a straightforward extrapolation from current pathways. nih.gov
The diversification of BCAA metabolic networks has been significantly shaped by events like gene duplication and horizontal gene transfer. In plants, the evolution of primary metabolism, including that of amino acids, was profoundly influenced by endosymbiosis, acquiring metabolic genes from cyanobacterial and α-proteobacterial ancestors. royalsocietypublishing.orgfrontiersin.org Subsequent gene duplications allowed for neofunctionalization, where duplicated enzymes evolved new roles or expression patterns, contributing to the vast chemical diversity seen in plant specialized metabolites derived from amino acids. royalsocietypublishing.org
Adaptations in Microbial L-Leucine Utilization as a Carbon and Nitrogen Source
For many microorganisms, particularly bacteria, L-leucine represents a valuable nutrient that can be assimilated when preferential carbon sources like sugars are depleted. researchgate.net The ability to catabolize leucine is widespread among bacteria and serves as a crucial adaptation for survival in nutrient-variable environments, providing both carbon for energy and nitrogen for biosynthesis. researchgate.net
The catabolism of L-leucine converges with central metabolism, generating acetoacetate and acetyl-CoA as its final products. researchgate.net Acetyl-CoA can directly enter the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. Research has shown that the addition of exogenous L-leucine can activate the TCA cycle in bacteria, leading to an increase in key intermediates like NADH. frontiersin.org This demonstrates a direct link between leucine degradation and the enhancement of the cell's energy-generating capacity. frontiersin.org In some environments, the microbial preference for amino acids is pronounced; oceanic bacterioplankton, for example, have shown a clear preference for taking up amino acids, particularly leucine, over glucose. oup.com
Beyond being a simple nutrient, L-leucine and other BCAAs act as important signaling molecules that reflect the cell's metabolic status. In many bacteria, intracellular BCAA levels are sensed by global transcriptional regulators, such as CodY in low-GC Gram-positive bacteria and the Leucine-responsive Regulatory Protein (Lrp) in Gram-negative bacteria. nih.gov These regulators coordinate metabolic reprogramming to help the cell adapt to nutrient availability. nih.gov When BCAA levels are high, indicating a protein-rich environment, these regulators repress genes for amino acid biosynthesis and activate genes for other metabolic functions. Conversely, under starvation conditions (low BCAA levels), the repression is lifted, allowing the cell to synthesize its own amino acids. nih.gov
This adaptive utilization is also critical for pathogenic bacteria. Intracellular pathogens, which must survive within a host cell, have often evolved efficient strategies to acquire and utilize host-derived amino acids as crucial carbon, nitrogen, and energy sources. asm.org The ability of pathogens like Francisella to transport and metabolize host BCAAs is integral to their intracellular adaptation and proliferation. asm.org
Table 2: Microbial Adaptations for L-Leucine Utilization
| Adaptation Mechanism | Description | Examples/Significance | Citations |
|---|---|---|---|
| Nutrient Scavenging | Utilization of L-leucine as an alternative carbon and nitrogen source when preferred nutrients (e.g., glucose) are unavailable. | Widespread in bacteria. Catabolism yields acetyl-CoA and acetoacetate, feeding into the TCA cycle for energy. | researchgate.net |
| Metabolic Signaling | Intracellular leucine levels act as a signal for the cell's nutritional status. | Leucine levels modulate the activity of global regulators like CodY (Gram-positive) and Lrp (Gram-negative) to control gene expression related to metabolism and virulence. | nih.gov |
| High-Affinity Uptake | Microbial communities can exhibit a strong preference for amino acid uptake over other carbon sources. | Oceanic bacterioplankton can take up leucine at a much faster rate than glucose, indicating a high demand and efficient transport systems. | oup.com |
| Pathogenic Adaptation | Intracellular pathogens have evolved to exploit host amino acids for growth and survival. | Pathogens like Francisella tularensis require BCAA utilization for successful intracellular life. Some pathogens upregulate virulence genes in response to low BCAA levels, sensing their intracellular location. | nih.govasm.org |
| Production of Secondary Metabolites | Leucine catabolism can lead to the production of various organic compounds. | In anaerobic bacteria, leucine breakdown can produce isovaleric acid. In dairy bacteria, it can be converted to the flavor compound 3-methylbutanal. | researchgate.netnih.gov |
Emerging Research Areas and Future Directions for L Leucine D10 Studies
Elucidation of Undiscovered Signaling Components and Regulatory Networks Involving L-Leucine
L-leucine is a well-established activator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. medchemexpress.comnih.govimrpress.com Future research using L-leucine-d10 is poised to uncover previously unknown components and more nuanced regulatory networks associated with leucine (B10760876) sensing and signaling. While the core mTOR pathway is well-documented, the precise mechanisms of how leucine is sensed and how this signal is transduced to mTORC1 are still areas of active investigation. nih.govimrpress.com Studies are beginning to explore how L-leucine influences other signaling pathways beyond mTOR and how these pathways crosstalk to orchestrate a coordinated cellular response. researchgate.netmdpi.com
For instance, recent studies in equine satellite cells have utilized high-throughput sequencing to identify a complex regulatory network of mRNAs, lncRNAs, circRNAs, and miRNAs that are altered by L-leucine treatment, suggesting a broader impact on gene expression and cellular processes than previously understood. mdpi.com Furthermore, research in Mycobacterium tuberculosis using a chemical genomic approach is seeking to identify novel L-leucine uptake mechanisms, which could reveal new regulatory points for controlling bacterial growth. elifesciences.org The use of L-leucine-d10 in these types of studies can help to trace the metabolic fate of leucine and connect it to these newly discovered regulatory molecules and pathways.
Key research questions in this area include:
What are the upstream sensors of L-leucine that signal to mTORC1?
How does L-leucine influence other signaling pathways, such as those involved in inflammation and cellular stress? mdpi.com
What is the role of post-translational modifications, beyond phosphorylation, in regulating leucine-dependent signaling?
How do different cell types and tissues vary in their signaling responses to L-leucine?
Development of Advanced Isotopic Labeling Strategies for Complex Biological Systems
The application of stable isotope labeling with amino acids in cell culture (SILAC) has been instrumental in quantitative proteomics. researchgate.netthermofisher.com Advanced strategies are now being developed to extend the utility of L-leucine-d10 and other isotopic tracers to more complex biological systems, such as whole organisms and specific cell populations within tissues. chempep.combiorxiv.orgnih.gov These methods aim to provide a more dynamic and in-vivo understanding of protein metabolism.
One such advancement is the use of deuterated water (D₂O) in combination with L-leucine-d10 to measure protein synthesis rates over extended periods. physiology.org This dual-labeling approach can provide a more comprehensive picture of protein turnover dynamics. Furthermore, techniques are being refined to achieve cell-type-specific labeling, allowing researchers to dissect the metabolic contributions of individual cell types within a heterogeneous tissue. chempep.com
Future directions in isotopic labeling strategies include:
Multiplexed Labeling: Combining different isotopes of leucine and other amino acids to simultaneously track multiple metabolic processes. thermofisher.comacs.org
Fluxomics at the Single-Cell Level: Developing methods with sufficient sensitivity to perform metabolic flux analysis on individual cells. chempep.com
In Vivo Labeling of Specific Tissues: Refining techniques for targeted delivery of L-leucine-d10 to specific organs or tissues in living organisms.
| Labeling Strategy | Description | Key Application | References |
|---|---|---|---|
| Dynamic SILAC (dSILAC) | Cells are switched from a "light" to a "heavy" isotope-containing medium, allowing for the measurement of protein turnover rates over time. | Measuring protein synthesis and degradation rates. | thermofisher.com |
| Cell-Type Specific Labeling | Techniques to label proteins in specific cell populations within a complex tissue. | Dissecting the metabolic contributions of different cell types in vivo. | chempep.com |
| Multi-Isotope Labeling | The use of multiple stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to trace different atoms through metabolic pathways. | Detailed metabolic flux analysis and pathway elucidation. | chempep.comacs.org |
Integration of Multi-Omics Data in Deuterated L-Leucine Research
The future of understanding L-leucine's role in health and disease lies in the integration of multiple "omics" datasets. mdpi.comnih.gov Combining data from proteomics, metabolomics, transcriptomics, and lipidomics generated from L-leucine-d10 tracing studies will provide a holistic view of cellular regulation. This systems-level approach can reveal correlations and causal relationships that are not apparent from a single data type.
For example, a study integrating metabolomics and proteomics has already been used to investigate the impact of H-phosphinic analogs of glutamate (B1630785) on E. coli metabolism. nih.gov Similarly, multi-omics approaches are being applied to identify biomarkers for diseases like non-small cell lung cancer and type 1 diabetes. mdpi.comnih.gov L-leucine-d10 can serve as a powerful tool in these studies to trace the flow of carbon and nitrogen through various metabolic pathways, linking changes in the proteome to alterations in the metabolome and transcriptome.
The integration of these large datasets presents significant computational challenges. Advanced bioinformatics and machine learning algorithms will be crucial for data analysis, network modeling, and the identification of key regulatory nodes.
| Omics Data Type | Information Provided | Integration with L-Leucine-d10 |
|---|---|---|
| Proteomics | Changes in protein expression and post-translational modifications. | Quantifies the impact of leucine on protein synthesis and signaling pathways. oup.com |
| Metabolomics | Alterations in the levels of small molecule metabolites. | Traces the metabolic fate of leucine and its contribution to other metabolic pathways. nih.govckisotopes.com |
| Transcriptomics | Changes in gene expression. | Identifies the transcriptional programs regulated by leucine signaling. mdpi.com |
| Lipidomics | Changes in the lipid profile of cells or tissues. | Investigates the role of leucine in lipid metabolism and storage. |
Development of Novel Analytical Techniques for Tracing and Quantifying Deuterated Metabolites
Advances in analytical instrumentation, particularly in mass spectrometry (MS), are critical for pushing the frontiers of deuterated L-leucine research. nih.govmdpi.comresearchgate.net The development of more sensitive and higher-resolution mass spectrometers allows for the detection and quantification of low-abundance metabolites and provides more accurate measurements of isotopic enrichment. frontiersin.org
Future developments are expected in the following areas:
Improved Chromatographic Separation: Novel liquid chromatography (LC) and gas chromatography (GC) methods will enable the separation of a wider range of metabolites with greater resolution, reducing analytical interference.
Advanced Mass Spectrometry Techniques: Techniques like ion mobility-mass spectrometry will provide an additional dimension of separation, helping to distinguish between isomeric metabolites.
Untargeted Metabolite Profiling: Sophisticated data analysis algorithms are being developed to identify and quantify all detectable deuterated metabolites in a sample, enabling the discovery of novel metabolic pathways. nih.govacs.org
High-Resolution Mass Spectrometry for Isotope Tracing: The use of high-resolution MS is crucial for accurately determining the number and position of deuterium (B1214612) atoms in a molecule, which is essential for detailed metabolic flux analysis. frontiersin.org
These analytical advancements will be instrumental in extracting more detailed and accurate information from L-leucine-d10 tracing experiments, leading to a more profound understanding of metabolic regulation.
Investigation of L-Leucine Analogues (e.g., Photo-Leucine) for Probing Biomolecular Interactions
In addition to isotopic labeling, the use of L-leucine analogues, such as photo-leucine, is an emerging area for studying protein-protein interactions. nih.govthermofisher.cnresearchgate.net Photo-leucine is a photo-reactive amino acid that can be incorporated into proteins in place of leucine. wikipedia.org Upon exposure to UV light, it forms a covalent cross-link with interacting proteins, allowing for the capture and identification of transient or weak protein-protein interactions. acs.orgnih.gov
This technique, known as photo-affinity labeling, provides a powerful tool to map the interaction partners of specific proteins in their native cellular environment. cam.ac.uk For example, photo-leucine has been used to identify the target of a cyclodepsipeptide inhibitor of protein secretion and to probe the structure of ligand-binding sites. cam.ac.uk Combining photo-leucine-based cross-linking with mass spectrometry can provide high-resolution information about the interfaces of protein complexes. acs.orgnih.gov
Future research will likely focus on:
In Vivo Cross-linking: Developing methods to efficiently incorporate and activate photo-leucine in living organisms to study protein interactions in a physiological context. researchgate.net
Target Identification: Using photo-leucine analogues of drugs or other small molecules to identify their protein targets within the cell.
Structural Biology: Integrating data from photo-leucine cross-linking experiments with structural modeling techniques to generate high-resolution models of protein complexes. nih.gov
The exploration of these emerging research areas, from dissecting novel signaling networks to developing advanced analytical and labeling techniques, will undoubtedly continue to expand our knowledge of the multifaceted roles of L-leucine in biology. The use of L-leucine-d10 and its analogues will remain at the forefront of these endeavors, providing invaluable tools for the modern life scientist.
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for synthesizing and characterizing L-Leucine (D10) to ensure isotopic purity?
- Methodological Answer : Synthesis of L-Leucine (D10) requires deuterium incorporation via catalytic exchange or enzymatic methods. Characterization should include high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (≥98% D10) and nuclear magnetic resonance (NMR) to verify structural integrity. Purity must be validated via HPLC with UV/RI detection , and residual solvents quantified using gas chromatography (GC) . For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, pH, deuterium source) and purification steps (e.g., recrystallization, column chromatography) .
Q. How can L-Leucine (D10) be applied in metabolic flux analysis, and what controls are necessary to minimize isotopic dilution?
- Methodological Answer : In metabolic studies, L-Leucine (D10) serves as a tracer to quantify protein turnover or branched-chain amino acid (BCAA) metabolism. Researchers must:
- Use cell culture or animal models with controlled diets to limit natural leucine intake.
- Measure isotopic enrichment in target tissues via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Include negative controls (unlabeled leucine) and internal standards (e.g., L-Leucine-¹³C) to correct for matrix effects.
- Account for isotopic dilution by calculating fractional synthesis rates using steady-state kinetic models .
Q. What are the best practices for validating the stability of L-Leucine (D10) under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability assays should involve:
- Accelerated degradation studies (e.g., elevated temperatures, oxidative stress) to simulate long-term storage.
- Isotopic integrity checks via MS after exposure to extreme pH or enzymatic activity.
- Comparative analysis with non-deuterated leucine to identify deuterium-specific degradation pathways.
- Documentation of stability thresholds in supplementary materials to guide experimental design .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of L-Leucine (D10) data in enzyme kinetic studies?
- Methodological Answer : Deuterium substitution alters bond dissociation energies, potentially affecting enzyme-substrate binding (e.g., leucine dehydrogenase). To mitigate KIE-related biases:
- Conduct parallel experiments with non-deuterated leucine to quantify rate differences.
- Use computational modeling (e.g., density functional theory) to predict deuterium-induced energy barriers.
- Normalize kinetic parameters (Km, Vmax) using isotopic control datasets.
- Report KIEs in supplementary data to contextualize mechanistic conclusions .
Q. What strategies resolve contradictions between L-Leucine (D10) tracer data and genetic/metabolomic profiles in cancer metabolism studies?
- Methodological Answer : Discrepancies often arise from compartmentalized metabolite pools or post-translational modifications. To address this:
- Perform subcellular fractionation (e.g., mitochondrial vs. cytosolic leucine pools) paired with spatial metabolomics .
- Integrate RNA-seq/proteomics data to correlate tracer uptake with transporter expression (e.g., SLC7A5).
- Apply Bayesian statistical models to reconcile flux data with genomic outliers.
- Validate findings using isotopic pulse-chase experiments .
Q. How can researchers optimize the use of L-Leucine (D10) in cross-species comparative studies while accounting for interspecies metabolic variability?
- Methodological Answer :
- Establish species-specific baseline metabolomic profiles to identify endogenous leucine levels.
- Adjust tracer doses based on body mass/metabolic rate (e.g., allometric scaling).
- Use compartmental modeling (e.g., SAAM II software) to compare turnover rates across species.
- Include phylogenetic controls (e.g., primates vs. rodents) to isolate evolutionary metabolic adaptations.
- Publish raw species-specific data in open-access repositories for meta-analyses .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing time-resolved L-Leucine (D10) incorporation data in proteomics?
- Answer : Use nonlinear mixed-effects modeling (e.g., Monolix) to handle heterogeneous protein turnover rates. Pair with false-discovery rate (FDR) correction for high-throughput datasets. Open-source tools like Skyline can visualize deuterium enrichment trends, while MaxQuant supports isotope-specific peptide quantification .
Q. How should researchers document L-Leucine (D10) experimental protocols to ensure reproducibility?
- Answer : Follow FAIR data principles :
- F indable: Deposit protocols in repositories like Protocols.io with DOI links.
- A ccessible: Share raw MS/NMR spectra in public databases (e.g., MetaboLights).
- I nteroperable: Use standardized metadata templates (e.g., MIAPE).
- R eusable: Provide step-by-step troubleshooting appendices, including batch-specific QC metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
